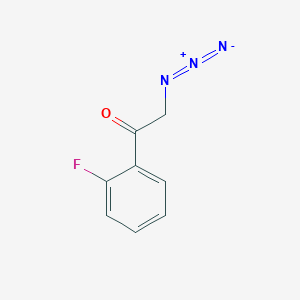

2'-Fluoro-alpha-azidoacetophenone

Description

2'-Fluoro-alpha-azidoacetophenone is a fluorinated aromatic ketone derivative featuring an azido (-N₃) group at the alpha position relative to the carbonyl group. The fluorine substituent on the aromatic ring typically enhances electron-withdrawing effects, influencing reactivity and stability, while the azido group may introduce explosive or photolytic reactivity due to its high-energy nature .

Properties

IUPAC Name |

2-azido-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXRICGFWGJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2’-Fluoro-alpha-azidoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Azidation: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azidating agent.

Industrial production methods for this compound are not widely documented, but they would likely involve similar steps with optimizations for scale, yield, and safety.

Chemical Reactions Analysis

2’-Fluoro-alpha-azidoacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Sodium azide, halogenating agents.

Major products formed from these reactions include fluorinated amines, oxides, and various substituted derivatives.

Scientific Research Applications

2’-Fluoro-alpha-azidoacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2’-Fluoro-alpha-azidoacetophenone exerts its effects is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties. Molecular targets and pathways involved include nucleophilic centers in biomolecules and reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Key Findings:

However, this also introduces safety challenges . Compared to 2'-(Trifluoromethyl)acetophenone, which has a bulkier CF₃ group, the azido compound may exhibit lower thermal stability due to the labile N₃ group .

Physical Properties: Fluorinated acetophenones (e.g., 2'-Fluoroacetophenone, 4-Fluoroacetophenone) are typically liquids with similar densities (~1.138 g/cm³), while amino-substituted derivatives (e.g., 4'-Amino-3'-fluoroacetophenone) are solids . The azido compound is predicted to be solid but lacks empirical data.

Applications: 2'-Fluoroacetophenone: Widely used in pharmaceutical synthesis due to its ketone functionality and fluorine-enhanced reactivity . Methyl 2-phenylacetoacetate: Employed as a reference standard in forensic analysis, highlighting the role of acetophenone derivatives in regulatory contexts . this compound: Hypothesized to be valuable in photolabile crosslinking or explosive formulations, though industrial use is currently undocumented in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.